molecular formula C14H14N2O2 B6386979 2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid CAS No. 1261903-82-5

2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386979
CAS No.: 1261903-82-5
M. Wt: 242.27 g/mol
InChI Key: RSMKUFGRKKLKQB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, a 4-ethylphenyl group at position 5, and a carboxylic acid moiety at position 2. This structure combines aromatic, hydrogen-bonding, and lipophilic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-9-3-5-10(6-4-9)11-7-12(14(17)18)13(15)16-8-11/h3-8H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKUFGRKKLKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687063
Record name 2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-82-5
Record name 2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the use of metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction. This reaction takes place regioselectively via various types of nitrile oxides and different types of dipolarophiles under mild basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-ethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The ethyl substituent increases molecular weight compared to methyl or halogenated analogs. For example, the ethyl-substituted compound has a calculated molecular weight of 266.28 g/mol, while the methyl analog (C₁₃H₁₂N₂O₂) is 252.25 g/mol .
  • Melting Points : Ethyl-substituted analogs (e.g., compounds in with -CH₂CH₃ groups) exhibit higher melting points (~272°C) compared to methyl analogs (~268°C), likely due to enhanced van der Waals interactions .

Spectral and Structural Analysis

1H NMR Data Comparison :

  • Ethyl Substituent : In analogs with 4-ethylphenyl groups, the ethyl protons appear as a triplet (δ ~1.2–1.4 ppm for -CH₃) and a quartet (δ ~2.5–2.7 ppm for -CH₂-) .
  • Methyl Substituent : Methyl groups show a singlet at δ ~2.3–2.5 ppm .

IR Spectroscopy : Carboxylic acid moieties in all analogs show strong O-H stretches at ~2500–3300 cm⁻¹ and C=O stretches at ~1680–1720 cm⁻¹. Ethyl and methyl groups exhibit C-H stretches at ~2850–2960 cm⁻¹ .

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